molecular formula C19H13ClN2S B5837963 N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Cat. No. B5837963
M. Wt: 336.8 g/mol
InChI Key: WYJOUCCVYTWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as CPTH2, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves the inhibition of enzymes that are involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) and thioredoxin reductase (TrxR). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. TrxR is an enzyme that is involved in the regulation of cellular redox balance, and its inhibition can lead to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process that is being targeted. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurological disorders, this compound has been shown to inhibit the formation of amyloid plaques, leading to the prevention of disease progression. In infectious diseases, this compound has been shown to inhibit the growth of the causative agents, leading to the prevention of disease transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine in lab experiments is its specificity for HDACs and TrxR. This specificity allows for the targeted inhibition of these enzymes, leading to the specific biological effects that are desired. Furthermore, this compound has been shown to have low toxicity in various cell lines, suggesting that it may be safe for use in vivo. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the specific HDAC and TrxR isoforms that are targeted by this compound. This could lead to the development of more specific inhibitors that target only the isoforms that are involved in specific biological processes. Furthermore, the investigation of the in vivo effects of this compound could lead to the development of novel therapies for cancer, neurological disorders, and infectious diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline and 2-naphthyl isothiocyanate in the presence of a base. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the synthesized compound has been confirmed through various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, this compound has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases. Furthermore, this compound has been studied for its potential use in infectious diseases, such as tuberculosis and malaria. In these studies, this compound has been shown to inhibit the growth of the causative agents of these diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S/c20-16-7-9-17(10-8-16)21-19-22-18(12-23-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJOUCCVYTWIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.